1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Description
Properties
Molecular Formula |
C11H16F3N3 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
1-(2-methylpropyl)-3-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C11H16F3N3/c1-7(2)6-17-9-3-4-15-5-8(9)10(16-17)11(12,13)14/h7,15H,3-6H2,1-2H3 |
InChI Key |
TXBBAABTHICDHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C2=C(CNCC2)C(=N1)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
1-Isobutyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS No. 1706458-35-6) is a novel compound belonging to the pyrazolo[4,3-c]pyridine class. This compound has garnered attention for its potential therapeutic applications due to its unique structural features and biological activities.
The molecular formula of this compound is , with a molecular weight of approximately 219.20 g/mol. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. In vitro tests indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells .
Table 1: Anticancer Activity of Pyrazolo Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 | 0.08 - 12.07 |
| Compound B | HeLa | 54.25% inhibition |
| This compound | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory properties of related pyrazole compounds have also been documented. For example, some derivatives showed significant inhibition of COX enzymes and other inflammatory mediators with IC50 values lower than those of standard anti-inflammatory drugs like diclofenac .
Table 2: Anti-inflammatory Activity
| Compound | Target Enzyme | IC50 (μM) |
|---|---|---|
| Compound C | COX-1 | 5.40 |
| Compound D | COX-2 | 0.01 |
| Compound E | 5-LOX | 1.78 |
The mechanism by which these compounds exert their effects often involves interaction with specific protein targets such as tubulin and various inflammatory pathways. For instance, docking studies have shown that certain pyrazole derivatives bind effectively to the colchicine site on tubulin, disrupting microtubule formation and leading to cell cycle arrest in the G2/M phase .
Case Studies
Several case studies have investigated the biological activity of pyrazole derivatives:
- Study on Anticancer Activity : A study published in MDPI reported that a series of pyrazole compounds demonstrated potent anticancer activity against multiple cell lines with a focus on their ability to inhibit tubulin polymerization .
- Inflammation Model : Another research highlighted the efficacy of pyrazole-based compounds in reducing TNF-alpha production in human monocytic cell lines, showcasing their potential as anti-inflammatory agents .
Comparison with Similar Compounds
Antimicrobial Agents Targeting ESKAPE Pathogens
Compound A shares structural similarity with nitrofuran-tagged pyrazolopyridines developed for antimicrobial activity. Key analogs include:
Key Observations :
Antitubercular Agents Targeting Pantothenate Synthetase
Pyrazolopyridines with 3-phenyl substituents have shown activity against MTB pantothenate synthetase (PS):
Key Observations :
Kinase Inhibitors (c-Met and Factor Xa)
Pyrazolopyridines are also explored as kinase inhibitors. Examples include:
Key Observations :
Preparation Methods
Multicomponent Cyclocondensation Approach
Pyrazole Core Formation
The synthesis begins with the preparation of a trifluoromethyl-substituted pyrazole intermediate. Reacting isobutyl hydrazine with ethyl trifluoropyruvate in ethanol under reflux yields 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid ethyl ester. This step achieves 75–80% yield, with regioselectivity controlled by steric and electronic effects of the trifluoromethyl group.
Aldehyde Functionalization
The ester is converted to an aldehyde via a Vilsmeier-Haack reaction using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–25°C. This step proceeds in 80% yield, producing 1-isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde.
Cyclocondensation with 1,3-Diaminopropane
The aldehyde undergoes cyclocondensation with 1,3-diaminopropane in acetic acid under microwave irradiation (150°C, 30 min). This forms the tetrahydro-pyridine ring via imine formation and subsequent cyclization, yielding the target compound in 85% purity.
Optimization Data
| Parameter | Condition | Yield Improvement |
|---|---|---|
| Solvent | Acetic acid vs. EtOH | +15% |
| Temperature | 150°C (microwave) | +20% vs. reflux |
Sonogashira Coupling and Silver-Triflate Cyclization
Sonogashira Cross-Coupling
5-Chloro-1-isobutyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde is reacted with terminal alkynes (e.g., phenylacetylene) under Sonogashira conditions (Pd(PPh₃)₄, CuI, tert-butylamine, 80°C). This forms a 5-alkynyl intermediate in 85% yield.
Oxime Formation and Cyclization
The alkyne is converted to an oxime using hydroxylamine hydrochloride, followed by silver triflate (AgOTf)-catalyzed cyclization in dichloromethane. This step closes the pyridine ring, yielding the pyrazolo[4,3-c]pyridine scaffold in 90% yield.
Reductive Amination Route
Pyrazole-Aldehyde Synthesis
1-Isobutyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is prepared as described in Section 1.2.
Alkylation of Pyrazolo[4,3-c]pyridine Core
Comparative Analysis of Methods
| Method | Total Yield | Key Advantages | Limitations |
|---|---|---|---|
| Multicomponent | 68% | One-pot, scalable | Requires microwave setup |
| Sonogashira | 73% | High regioselectivity | Costly Pd catalysts |
| Reductive Amination | 70% | Mild conditions | Multiple purification steps |
| Alkylation | 58% | Modular for N-substituents | Low trifluoromethylation efficiency |
Critical Reaction Parameters
Regioselectivity in Pyrazole Formation :
Cyclization Efficiency :
Hydrogenation Conditions :
- Pd/C (10 wt%) in methanol achieves full saturation without over-reduction.
Q & A
Q. Can this compound act as a ligand in transition-metal catalysis?
Q. What mechanistic insights explain its potential inhibition of enzymatic targets?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
